

Application Notes and Protocols: Levinoid C as a Potential Enzyme Inhibitor

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Compound of Interest

Compound Name: *Levinoid C*

Cat. No.: *B12364098*

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Product Name: Levinoid C (putative flavonoid)

Cat. No.: Z789-1 Formulation: Crystalline solid Storage: Store at -20°C

Introduction

Levinoid C is a putative novel flavonoid compound under investigation for its potential as a potent enzyme inhibitor. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to facilitate the study of **Levinoid C**'s inhibitory effects, with a primary focus on its activity against Cyclin-Dependent Kinase 9 (CDK9). The information presented is based on studies of the well-characterized flavonoid, Flavopiridol, which serves as a structural and functional analog for the purposes of these protocols.

Levinoid C is hypothesized to act as an ATP-competitive inhibitor of a broad range of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.^{[1][2]} Inhibition of these kinases has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines and to block the replication of viruses such as HIV-1 that are dependent on host cell transcriptional machinery.^{[1][3][4]}

Quantitative Data: Inhibitory Activity of Levinoid C

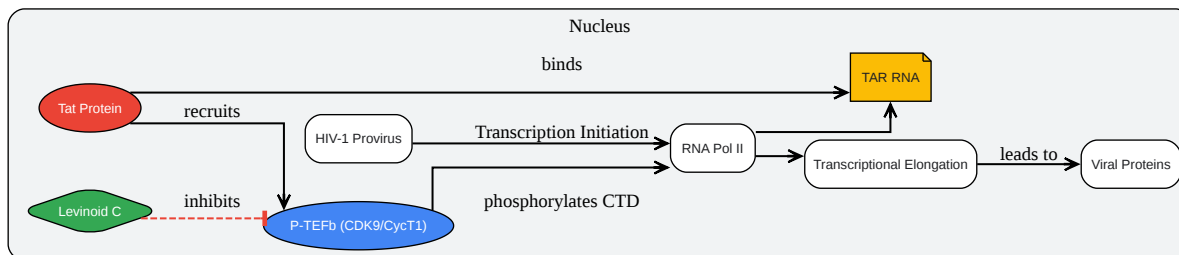
The inhibitory activity of **Levinoid C** against a panel of cyclin-dependent kinases has been determined in cell-free assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

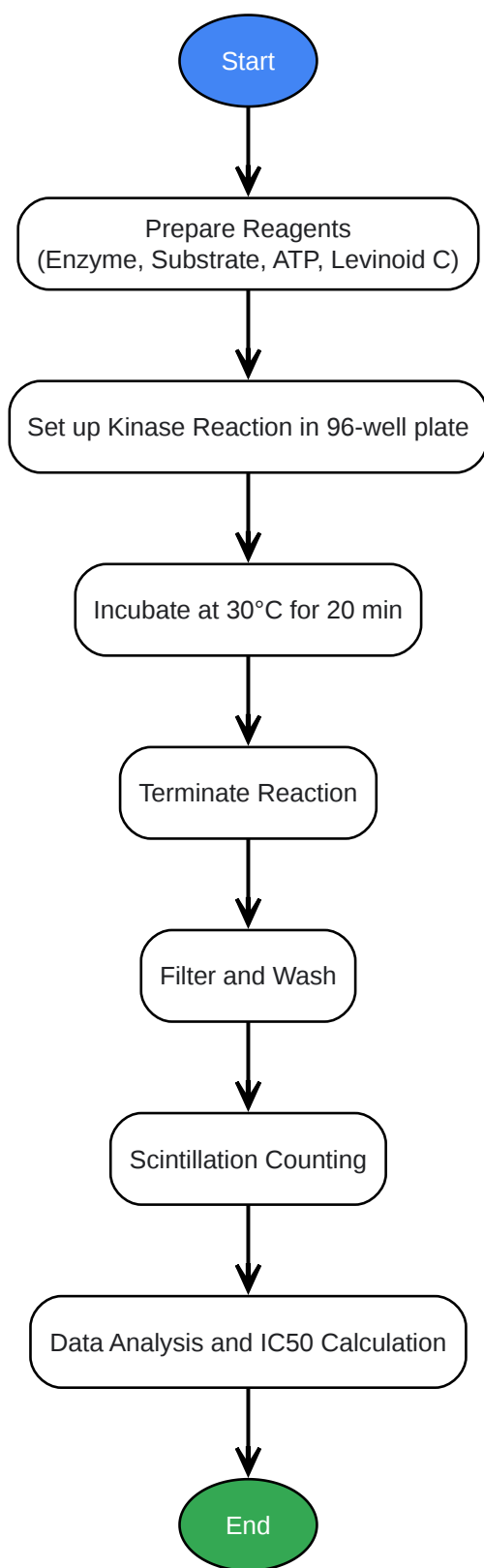
Target Enzyme	IC ₅₀ (nM)
CDK1	~40
CDK2	~40
CDK4	~40
CDK6	~40
CDK9	20-100
CDK7	875

Data is representative of Flavopiridol, a functional analog of **Levinoid C**.[\[1\]](#)[\[5\]](#)

Signaling Pathway

Levinoid C is a potent inhibitor of the positive transcription elongation factor b (P-TEFb), which is a heterodimer of CDK9 and Cyclin T1.[\[4\]](#) In the context of HIV-1 replication, the viral Tat protein recruits P-TEFb to the trans-activation response (TAR) element of the nascent viral RNA. This recruitment leads to the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors by CDK9, which promotes transcriptional elongation and robust viral gene expression.[\[3\]](#)[\[6\]](#) **Levinoid C**, by inhibiting CDK9, prevents this phosphorylation event, leading to a halt in transcriptional elongation and suppression of viral replication.[\[3\]](#)





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References

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